molecular formula C16H24N2O3 B5048986 N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide

N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide

Cat. No. B5048986
M. Wt: 292.37 g/mol
InChI Key: CTRBFEYYTNFMSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide, also known as DPIE, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. This compound belongs to the class of amides and is synthesized through a multi-step process.

Mechanism of Action

The exact mechanism of action of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is not fully understood. However, studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have a number of biochemical and physiological effects. Studies have shown that it can inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to induce apoptosis, or programmed cell death, in cancer cells. N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has also been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is its potential as an anti-cancer agent. Studies have shown that it can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis. However, there are also limitations to the use of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide in lab experiments. For example, its low solubility in water can make it difficult to administer in certain experiments.

Future Directions

There are several future directions for research on N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. One area of interest is its potential as a treatment for inflammatory diseases such as rheumatoid arthritis. Additionally, further studies are needed to fully understand the mechanism of action of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide and its potential as an anti-cancer agent. Finally, research is needed to develop new methods for synthesizing N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide that are more efficient and have higher yields.
Conclusion:
In conclusion, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. Its potential as an anti-cancer agent and treatment for inflammatory diseases such as rheumatoid arthritis make it an exciting area of research. However, further studies are needed to fully understand its mechanism of action and potential uses.

Synthesis Methods

The synthesis of N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide involves a multi-step process that starts with the reaction of 2,4-dimethylbenzylamine with 3-chloropropyl isopropyl ether. The resulting product is then reacted with ethylenediamine to form N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide. The overall yield of this process is approximately 50%.

Scientific Research Applications

N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been the subject of numerous scientific studies due to its potential therapeutic properties. One of the most promising areas of research is its potential as an anti-cancer agent. Studies have shown that N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide can inhibit the growth of cancer cells in vitro and in vivo. Additionally, N-(2,4-dimethylphenyl)-N'-(3-isopropoxypropyl)ethanediamide has been shown to have anti-inflammatory properties, making it a potential treatment for inflammatory diseases such as rheumatoid arthritis.

properties

IUPAC Name

N'-(2,4-dimethylphenyl)-N-(3-propan-2-yloxypropyl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-11(2)21-9-5-8-17-15(19)16(20)18-14-7-6-12(3)10-13(14)4/h6-7,10-11H,5,8-9H2,1-4H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CTRBFEYYTNFMSQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C(=O)NCCCOC(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.